molecular formula C7H9BrN2 B2636695 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 1256157-76-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B2636695
CAS No.: 1256157-76-2
M. Wt: 201.067
InChI Key: SIPBOCCQDYQFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a brominated derivative of the imidazo[1,5-a]pyridine scaffold, a bicyclic heterocycle comprising fused imidazole and pyridine rings. The bromine atom at the 3-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound is synthesized via bromination of the parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (). Its structural features, including the saturated pyridine ring and electron-deficient imidazole moiety, contribute to its versatility in forming π-cation interactions and participating in cross-coupling reactions .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBOCCQDYQFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256157-76-2
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H9BrN2C_7H_9BrN_2 and a molecular weight of approximately 201.07 g/mol. Its structure features a bromine atom at the 3-position of the tetrahydroimidazo framework, which contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine exhibit significant antimicrobial properties. These compounds are being investigated for their potential to combat various bacterial infections due to their ability to disrupt microbial cell functions.

Neuropharmacological Applications

The compound has been studied for its effects on orexin receptors, which are implicated in regulating sleep and arousal states. Compounds derived from this compound have shown promise as orexin receptor antagonists, potentially aiding in the treatment of sleep disorders and stress-related conditions .

Structure-Activity Relationship Studies

The unique structure of this compound allows for extensive modification to enhance its biological activity. Researchers are exploring various substitutions at different positions on the imidazo ring to optimize pharmacological properties. For example:

Modification Effect on Activity Potential Therapeutic Use
BrominationIncreased potency against specific pathogensAntimicrobial therapies
Alkyl substitutionsEnhanced binding affinity to orexin receptorsSleep disorder treatments

Pharmacological Research

In a study examining the effects of modified imidazo compounds on orexin receptors in rodent models, it was found that certain derivatives significantly reduced alertness and increased REM sleep duration . These findings suggest potential applications in managing insomnia and other sleep disorders.

Anticancer Activity

Another area of investigation focuses on the anticancer properties of this compound derivatives. Preliminary studies indicate that these compounds may inhibit tumor growth in specific cancer cell lines by inducing apoptosis .

Material Science Applications

Beyond pharmacology, the compound's unique chemical structure lends itself to applications in material science. Research is being conducted into its use as a building block for developing novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Structural Variations in Core Scaffolds

The imidazo[1,5-a]pyridine core distinguishes itself from related heterocycles through its fused ring system and electronic properties. Key comparisons include:

  • Imidazo[1,2-a]pyridine derivatives : These isomers differ in nitrogen positioning, leading to altered electronic distributions. For example, 3-bromo-6-chloroimidazo[1,2-a]pyridine (CAS 886371-28-4) exhibits higher electrophilicity due to the [1,2-a] configuration, enhancing its reactivity in substitution reactions ().
  • Pyrazolo[1,5-a]pyridine : Replacing the imidazole ring with pyrazole reduces basicity but improves metabolic stability. SAR studies show that bromo substituents at the 5-position in pyrazolo derivatives enhance EphB3 receptor inhibition (IC₅₀ < 100 nM), whereas similar substitutions in imidazo[1,5-a]pyridine derivatives may prioritize different targets ().
  • Tetrahydroimidazo[1,5-a]pyrazine : Substituting pyridine with pyrazine (as in 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride) introduces additional nitrogen atoms, increasing solubility and altering receptor binding profiles ().

Table 1: Core Scaffold Comparison

Core Structure Key Features Example Compound & Activity
Imidazo[1,5-a]pyridine Saturated pyridine; π-cation stacking 3-Bromo derivative (mGlu5 antagonist)
Imidazo[1,2-a]pyridine Higher electrophilicity 3-Bromo-6-chloro derivative (EphB3 inhibitor)
Pyrazolo[1,5-a]pyridine Improved metabolic stability 5-Bromo derivative (EphB3 IC₅₀ < 100 nM)
Tetrahydroimidazo[1,5-a]pyrazine Enhanced solubility 3-Bromo-pyrazine hydrochloride (orexin antagonist)

Substituent Effects on Reactivity and Activity

The 3-bromo substituent in the target compound enables diverse functionalization, contrasting with other substituents:

  • Bromo vs. Chloro : Bromine’s larger atomic radius facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro derivatives (e.g., 7-chloroimidazo[1,2-a]pyridine) are less reactive but more lipophilic ().
  • Aryl and Alkyl Groups : Symmetrical bis-imidazo[1,5-a]pyridines with terephthalaldehyde-derived aryl groups exhibit solvatochromic fluorescence, while alkyl substituents (e.g., 6-methyl) improve pharmacokinetic profiles ().
  • Heteroatom Modifications : Thioxohexahydroimidazo[1,5-a]pyridine derivatives (e.g., MacathiohydantoinL) introduce sulfur, conferring neuroprotective activity (68.63% cell viability at 20 µM) ().

Table 2: Substituent Impact on Properties

Substituent Example Compound Key Property/Activity
3-Bromo Target compound Cross-coupling reactivity
6-Chloro 6-Chloroimidazo[1,2-a]pyridine EphB3 inhibition
2-Naphthyl 5-(2'-Naphthyl) derivative Aromatase inhibition
Thioxo MacathiohydantoinL Neuroprotection (68.63% viability)

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (C7H9BrN2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C7H9BrN2
  • Molecular Weight : 201.07 g/mol
  • CAS Number : 1256157-76-2
  • Structural Characteristics : The compound features a tetrahydroimidazo ring system which contributes to its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it was evaluated against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µg/ml
S. aureus25 µg/ml
P. aeruginosa30 µg/ml

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties. It was tested against several human cancer cell lines:

Cell Line IC50 (µM)
A-42715
LCLC-103H20
HCT11618

The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .

The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways critical for microbial survival and cancer cell proliferation. Molecular docking studies suggest that the compound interacts effectively with specific targets such as DNA gyrase and topoisomerases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of tetrahydroimidazo compounds. The results showed that derivatives including this compound displayed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on the anticancer potential of imidazo compounds, it was found that this compound significantly inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis in cancer cells was also noted .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine?

The compound is typically synthesized via cyclization or bromination strategies. Key steps include:

  • Cyclization of iminium ions : Intramolecular cyclization of γ-(1-imidazolyl)butyraldehyde derivatives using reagents like POCl₃ in toluene at 90°C .
  • Bromination : Direct bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine using bromine sources (e.g., NBS) under controlled conditions .
  • Hydrogenation : Pd/C-catalyzed hydrogenation of intermediates (e.g., imidazo[1,5-a]pyridine derivatives) in methanol or ethanol .

Methodological Tip : Optimize reaction conditions (temperature, solvent, catalyst loading) to improve yields. Monitor reaction progress via TLC or LC-MS.

Q. How can NMR and HRMS data confirm the structural integrity of this compound?

  • ¹H NMR : Look for characteristic peaks:
    • Protons on the tetrahydroimidazo ring (δ 1.7–2.2 ppm for CH₂ groups).
    • Aromatic protons (δ 7.3–8.0 ppm) if substituted .
  • ¹³C NMR : Confirm the presence of quaternary carbons adjacent to nitrogen (δ 140–160 ppm) .
  • HRMS : Validate the molecular formula (C₇H₈BrN₂) with a molecular ion at m/z 213.9974 .

Validation : Cross-reference with X-ray crystallography for absolute configuration (e.g., cis,trans-diepoxy derivatives in related compounds) .

Q. What is the reactivity of the bromine substituent in further functionalization reactions?

The bromine atom at position 3 is electrophilic and participates in:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Nucleophilic substitution with amines or alkoxides .
  • Radical reactions under photochemical conditions.

Caution : Bromine’s presence can lower activation energy for decomposition (e.g., diazo intermediates in carbene formation) . Use inert atmospheres and low temperatures for sensitive reactions.

Advanced Research Questions

Q. How can cyclization conditions be optimized to improve yields of this compound?

  • Catalyst screening : Test Lewis acids (e.g., LDA, TMEDA) for iminium ion cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates compared to toluene .
  • Temperature control : Gradual heating (e.g., 90°C for POCl₃-mediated cyclization) minimizes side reactions .

Data-Driven Approach : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, solvent ratio).

Q. How does computational modeling predict the electronic effects of bromine on the tetrahydroimidazo[1,5-a]pyridine scaffold?

  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions.
  • HOMO-LUMO gaps : Bromine reduces the gap, enhancing reactivity in cross-coupling reactions .
  • Docking studies : Predict binding affinities for biological targets (e.g., farnesyltransferase) by modeling bromine’s steric and electronic contributions .

Tool Recommendation : Gaussian or ORCA for quantum mechanical calculations; AutoDock Vina for molecular docking.

Q. What role does this compound play in enzyme inhibition studies?

  • Farnesyltransferase inhibition : The scaffold acts as a conformationally constrained mimic of CAAX motifs, blocking protein prenylation .
  • mGlu5 receptor antagonism : Bromine enhances binding to glutamate receptors, as seen in analogs like ABP688 .

Q. Experimental Design :

Perform enzyme activity assays (e.g., fluorescence-based FTase inhibition).

Validate receptor binding via radioligand displacement (IC₅₀ determination) .

Q. How can researchers address contradictions in spectral data from different synthetic routes?

  • Reproducibility checks : Replicate published procedures (e.g., hydrogenation in vs. bromination in ).
  • Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex mixtures .
  • Crystallography : Resolve ambiguous structures via single-crystal X-ray analysis .

Case Study : Discrepancies in imidazo[1,5-a]pyridine derivatives’ UV absorption were resolved by confirming oxygenation patterns via IR and microanalysis .

Q. What strategies enable enantioselective synthesis of this compound for pharmaceutical applications?

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to achieve >97% enantiomeric excess .
  • Resolution techniques : Separate enantiomers via chiral HPLC or diastereomeric salt formation.
  • Pharmacokinetic profiling : Assess metabolic stability of enantiomers in vivo (e.g., tetrahydroindazole derivatives in ) .

Regulatory Consideration : Ensure compliance with ICH guidelines for chiral drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.